molecular formula C11H13N3OS B11765873 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B11765873
M. Wt: 235.31 g/mol
InChI Key: BPPGTVVLCVFAKI-UHFFFAOYSA-N
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Description

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dimethylphenylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions, followed by reaction with formaldehyde to introduce the aminomethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted aminomethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol as an anticancer agent. For instance:

  • A study evaluated its effects on various cancer cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM .

Case Study:
A notable case study demonstrated that this compound inhibited the growth of leukemia and solid tumors in xenograft models by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

The mechanism of action involves interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors associated with cancer cell proliferation or microbial growth .

Industrial Applications

In industry, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique chemical structure allows it to act as a building block in organic synthesis and coordination chemistry.

Mechanism of Action

The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

    Thiosemicarbazide derivatives: These compounds have similar functional groups and can undergo similar reactions.

Uniqueness

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the aminomethyl group, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications.

Biological Activity

5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and empirical findings from recent studies.

This compound belongs to the oxadiazole family, which is known for its pharmacological potential. The compound can be synthesized through various methods involving reactions between hydrazides and carbon disulfide in alkaline conditions. Recent advancements have focused on optimizing these synthesis routes to enhance yield and purity while minimizing environmental impact .

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of anticancer effects. It has shown promising results against several cancer cell lines, including:

  • Prostate Cancer (PC-3)
  • Colon Cancer (HCT-116)
  • Renal Cancer (ACHN)

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have indicated that it operates through multiple pathways:

  • Inhibition of Key Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR), Src kinase, and interleukin-6 (IL-6), which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : It triggers apoptotic pathways as evidenced by increased levels of caspase-3 cleavage and p53 expression in treated cells .

Empirical Findings

Recent studies have quantified the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87
K-562 (Leukemia)18.22
MDA-MB-435 (Melanoma)15.43

These values indicate a potent activity against these cancer types, suggesting that the compound could serve as a lead structure for further drug development.

Case Studies

A notable case study involved the evaluation of this compound against leukemia and solid tumors. The study demonstrated that this compound not only inhibited cell growth but also reduced tumor size in xenograft models by modulating key signaling pathways involved in cell survival and proliferation .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-[(2,4-dimethylanilino)methyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)12-6-10-13-14-11(16)15-10/h3-5,12H,6H2,1-2H3,(H,14,16)

InChI Key

BPPGTVVLCVFAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NNC(=S)O2)C

Origin of Product

United States

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